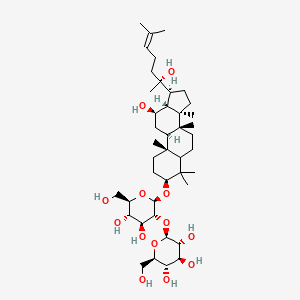

(20R)-Ginsenoside Rg3

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-QFISXMCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Accelerated Solvent Extraction (ASE)

Accelerated solvent extraction (ASE) utilizes high pressure and temperature to enhance solvent penetration into plant matrices. A response surface methodology (RSM)-optimized ASE protocol for ginsenosides achieved optimal yields using 88.64% ethanol at 105.98°C for 28.77 minutes, yielding 12.45 mg/g of Rg3. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ethanol concentration | 88.64% | Maximizes solubility of polar ginsenosides |

| Temperature | 105.98°C | Enhances diffusion coefficient |

| Time | 28.77 min | Balances extraction efficiency and degradation |

This method reduced extraction time by 40% compared to conventional Soxhlet methods while maintaining >95% purity.

Extraction with Thermal Cycling

A patented减压 (reduced-pressure) extraction method involves cyclic heating and cooling to isolate Rg3 selectively:

-

First Stage : Extract red ginseng with aqueous solvent at 100–120°C under reduced pressure (0.5–0.7 atm).

-

Cooling : Rapidly cool to 50–70°C to precipitate impurities.

-

Reheating : Reheat to 100°C to solubilize Rg3.

-

Final Cooling : Cool to 25°C to crystallize Rg3 with >90% purity.

This method increases Rg3 yield by 10–20× compared to hot-water extraction by selectively destabilizing cell walls without degrading thermolabile saponins.

Black Ginseng Extraction

Black ginseng, produced via repeated steaming, exhibits elevated Rg3 levels due to thermal degradation of polysaccharides. Optimal extraction at 100°C for 0.5 hours in distilled water yields 8.2 mg/g Rg3, alongside Rg5 and Rk1. Prolonged extraction (>2 hours) degrades Rg3 by 30–40%, necessitating precise time control.

Chemical Synthesis and Modification

Acylation for Enhanced Bioavailability

(20R)-Ginsenoside Rg3’s low oral bioavailability (BCS Class IV) is addressed via polyacylation. A patent-pending method employs acyl chlorides (e.g., acetyl chloride) or anhydrides in pyridine at 80–100°C for 2–5 hours:

| Acylating Agent | Reaction Time (h) | Temperature (°C) | Yield |

|---|---|---|---|

| Acetic anhydride | 3 | 90 | 82% |

| Butyryl chloride | 4 | 85 | 78% |

| Hexanoyl chloride | 5 | 95 | 75% |

The resulting octo-acetate derivative exhibits 99.6% purity and 3.2× higher intestinal permeability in vitro.

Regioselective Synthesis

Regioselective palmitoylation at the C3-OH position is achieved using palmitoyl chloride and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at 25°C for 12 hours, yielding 68% of the mono-palmitate derivative, which shows 2.5× greater anti-proliferative activity against PANC-1 pancreatic cancer cells than native Rg3.

Enzymatic and Microbial Conversion

β-Glucosidase-Mediated Biotransformation

Recombinant Lactococcus lactis expressing β-glucosidase genes (BglPm from Paenibacillus mucilaginosus and BglBX10 from Flavobacterium johnsoniae) converts protopanaxadiol-type ginsenosides into Rg3(S) and compound K. Key parameters include:

Solid-State Fermentation

Solid-state fermentation of red ginseng with Aspergillus niger enhances Rg3 content by 4.2× via extracellular β-glucosidase activity. Optimal conditions (28°C, 70% humidity, 7 days) yield 5.8 mg/g Rg3, validated by HPLC-ELSD.

Nano-Formulation Strategies

High-Pressure Homogenization

Ginsenoside Rg3 nanocrystals (284 ± 14 nm) are prepared via high-pressure homogenization at 48 MPa for 10 cycles, followed by freeze-drying with mannitol. The nanocrystals exhibit:

Self-Assembled Nanoparticles

Amphiphilic polymers (e.g., polyethylene glycol-linked Rg3) form self-assembled nanoparticles (112.64 ± 4.28 nm) with sustained release over 72 hours. These nanoparticles enhance tumor accumulation by 3.7× in murine xenograft models.

Analytical Methods for Quality Control

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols from ketones or aldehydes.

Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Reagents like SOCl2 (Thionyl chloride) for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

Anticancer Applications

(20R)-Ginsenoside Rg3 has shown promising anticancer properties across various studies. It exhibits the ability to inhibit tumor growth and metastasis through multiple mechanisms.

Case Studies

- A study demonstrated that Rg3 significantly inhibited the proliferation of LNCaP and PC3 prostate carcinoma cell lines, indicating its potential as an adjunct therapy in prostate cancer .

- Another research highlighted its effectiveness in inducing cell cycle arrest at the G0/G1 phase in gallbladder cancer cells by modulating MDM2 and p53 pathways .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective effects of (20R)-Ginsenoside Rg3, particularly in conditions like cerebral ischemia-reperfusion injury (CIRI).

Case Studies

- In a rat model of CIRI, Rg3 treatment led to significant improvements in neurological scores and reduced neuronal apoptosis compared to control groups .

Gastrointestinal Health

(20R)-Ginsenoside Rg3 has been evaluated for its gastroprotective effects, particularly against gastric ulcers.

Case Studies

- In experimental models of gastric ulcers, high doses of Rg3 significantly decreased ulcer formation compared to control groups, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Wound Healing Applications

The application of (20R)-Ginsenoside Rg3 in wound healing has garnered attention due to its anti-inflammatory properties.

Case Studies

- Research indicated that Rg3 could serve as an early intervention for hypertrophic scars without delaying the healing process, thus highlighting its potential role in wound management .

Summary Table of Applications

| Application Area | Mechanism(s) | Key Findings |

|---|---|---|

| Cancer Treatment | Induces apoptosis, inhibits growth | Enhances efficacy of chemotherapy; inhibits proliferation in various cancers |

| Neuroprotection | Reduces apoptosis | Improves recovery post-stroke; regulates microRNAs |

| Gastrointestinal Health | Anti-inflammatory | Decreases ulcer formation; improves gastric mucosa protection |

| Wound Healing | Inhibits fibroblast proliferation | Promotes apoptosis in hypertrophic scars; aids early intervention |

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the cyclopenta[a]phenanthrene core could play crucial roles in binding to these targets and modulating their activity. Pathways involved might include signal transduction, gene expression regulation, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomer Comparison: 20(R)- vs. 20(S)-Ginsenoside Rg3

The C-20 epimerism profoundly impacts bioactivity:

- Structural Solubility: 20(R)-Rg3 is less soluble in methanol compared to its S-epimer, complicating its use in certain formulations .

- Optical Rotation : [α]D = +8.5 (MeOH) for 20(S)-Rg3 vs. distinct values for 20(R)-Rg3 (data contested due to solubility issues) .

Comparison with Structurally Related Ginsenosides

(20R)-Rg3 shares a PPD backbone with other ginsenosides but differs in glycosylation and hydroxylation:

- Sugar Moieties : The presence of two glucose units in Rg3 reduces its aldose reductase inhibitory potency compared to Rh2, which has a single sugar .

- Thermal Stability : Rg3 is more stable than Rd during red ginseng extraction, with optimal yields at 24-hour heating (3.169% total Rg3) .

Pharmacokinetic (PK) Profiles

Simultaneous PK studies of Rg3 with other ginsenosides (e.g., Rg1, Rg2) reveal complex interactions affecting bioavailability. For instance, co-administration with other saponins may alter absorption rates due to metabolic competition .

Research Implications and Challenges

- Therapeutic Potential: 20(R)-Rg3’s antiangiogenic properties make it a candidate for adjunct cancer therapy, particularly in suppressing VEGF and lymphangiogenesis .

- Quality Control : Standardization of 20(R)- and 20(S)-Rg3 as reference materials is critical for ensuring consistency in herbal formulations .

- Stereochemical Sensitivity : The divergent bioactivities of R/S epimers underscore the need for enantiomer-specific studies in drug development .

Biological Activity

(20R)-Ginsenoside Rg3, a prominent compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities, particularly in the realms of cancer therapy, immunomodulation, and metabolic regulation. This article synthesizes current research findings, case studies, and pharmacological data to elucidate the biological activity of (20R)-Rg3.

Overview of (20R)-Ginsenoside Rg3

(20R)-Rg3 is one of the stereoisomers of ginsenoside Rg3, distinguished by its unique spatial configuration at the C20 position. It is known for its potential therapeutic effects against various diseases, particularly cancer. The compound exhibits multiple pharmacological properties including anti-inflammatory, anti-tumor, antioxidant, anti-obesity, and immunomodulatory activities.

1. Immunomodulatory Effects

(20R)-Rg3 has been shown to enhance the activity of natural killer (NK) cells. A study demonstrated that treatment with (20R)-Rg3 increased NK cell cytotoxicity through the activation of the MAPK/ERK signaling pathway. This pathway is crucial for NK cell function as it promotes the expression of NK-activating receptors and cytolytic molecules such as granzyme B and perforin .

2. Anti-Cancer Properties

The anti-cancer effects of (20R)-Rg3 are multifaceted:

- Angiogenesis Inhibition : Research indicates that (20R)-Rg3 inhibits angiogenesis by suppressing endothelial cell proliferation and capillary tube formation in vitro. The compound demonstrated an IC50 value of 10 nM against human umbilical vein endothelial cells (HUVEC) and significantly reduced vascular endothelial growth factor (VEGF)-induced chemoinvasion .

- Cell Cycle Arrest : In various cancer cell lines, including melanoma and prostate carcinoma, (20R)-Rg3 has been shown to induce G0/G1 phase cell cycle arrest by modulating signaling pathways associated with cell proliferation and apoptosis .

- Apoptosis Induction : The compound activates apoptotic pathways through the downregulation of Bcl-2 and upregulation of Bax, leading to mitochondrial dysfunction and caspase activation .

Case Study 1: NK Cell Activation

In a controlled study involving human NK cells, treatment with (20R)-Rg3 resulted in a marked increase in cytotoxic activity. The study highlighted that ERK pathway inhibition completely abrogated this effect, underscoring the importance of this signaling cascade in mediating the immunomodulatory effects of (20R)-Rg3 .

Case Study 2: Cancer Cell Proliferation

A study focusing on gastric cancer cells (SGC-7901) revealed that (20R)-Rg3 significantly inhibited cell viability through upregulation of PTEN expression and downregulation of PI3K/AKT signaling pathways. The results were corroborated by assays measuring cell proliferation and apoptosis markers .

Pharmacological Profile

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (20R)-ginsenoside Rg3 from protopanaxadiol (PPD) saponins?

- Methodology : Response Surface Methodology (RSM) is effective for optimizing synthesis. Key parameters include d,l-tartaric acid concentration (1.19 mol/L), temperature (107.9°C), and reaction time (2.79 hours), achieving a 96.49% conversion rate under validated conditions. (1)H-NMR and (13)C-NMR are critical for confirming stereochemistry and purity .

Q. How is (20R)-ginsenoside Rg3 characterized and distinguished from its 20(S) isomer?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly (1)H-NMR and (13)C-NMR, differentiates the stereoisomers based on distinct chemical shifts at the C-20 position. HPLC (≥99% purity) is used for quantitative analysis, with retention times and molecular weights (C42H72O13; 785.02 g/mol) serving as additional identifiers .

Q. What are the primary pharmacological activities of (20R)-ginsenoside Rg3?

- Methodology : In vitro and in vivo models demonstrate anti-fatigue, anti-aging, and anti-tumor effects. For example, intranasal administration in mice bypasses first-pass metabolism, enhancing bioavailability and anti-fatigue efficacy. Anti-tumor activity is measured via IC50 values (e.g., 10 nM inhibition of vascular endothelial cell proliferation) .

Advanced Research Questions

Q. How do the biological activities of (20R)-ginsenoside Rg3 and 20(S)-ginsenoside Rg3 differ in cancer models?

- Methodology : Comparative studies using HepG2 hepatocarcinoma cells show 20(S)-ginsenoside Rg3 exhibits stronger anti-proliferative effects and DNA methylation modulation (e.g., downregulating DNMT3a/b). However, 20(R)-ginsenoside Rg3 uniquely inhibits collagen- and ADP-induced platelet aggregation, suggesting context-dependent activity. Experimental designs must control isomer purity via NMR validation .

Q. What strategies improve the bioavailability of (20R)-ginsenoside Rg3 in preclinical models?

- Methodology : Nasal administration reduces first-pass metabolism, increasing bioavailability. Pharmacokinetic studies in mice measure plasma concentration-time profiles. Formulation optimization (e.g., using PEG300 and Tween 80) enhances solubility. Stability under physiological conditions (e.g., minimal degradation over 24 hours) is confirmed via HPLC .

Q. How do temporal and dosage effects influence the therapeutic efficacy of (20R)-ginsenoside Rg3?

- Methodology : Long-term exposure studies (e.g., 4–8 weeks) in animal models reveal enhanced mitochondrial function and reduced oxidative stress. Dose-response curves identify thresholds: low doses (5–10 mg/kg) reduce inflammation, while high doses (>20 mg/kg) induce hepatotoxicity. Time-lapsed assays (e.g., Western blotting) track adaptive cellular responses .

Q. How can contradictions in isomer-specific activity data be resolved?

- Methodology : Rigorous isomer validation (via NMR) and standardized assays (e.g., MTT for proliferation, methylation-specific PCR for DNMT activity) minimize variability. Meta-analyses of dose- and model-dependent outcomes (e.g., cancer vs. cardiovascular models) clarify context-specific mechanisms. Contradictory results in platelet aggregation vs. hepatocarcinoma studies highlight the need for pathway-specific investigations .

Methodological Frameworks for Research Design

Q. What experimental frameworks are recommended for studying (20R)-ginsenoside Rg3?

- Methodology : Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance (e.g., "Does intranasal 20(R)-Rg3 reduce fatigue in mice vs. oral administration?"). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on isomer-specific mechanisms or bioavailability enhancement .

Q. How should data from conflicting studies on isomer activity be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.